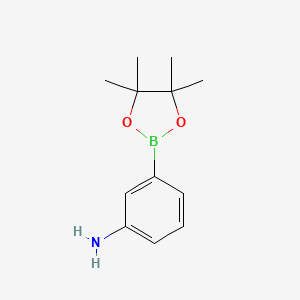

3-Aminophenylboronic acid pinacol ester

概要

説明

3-Aminophenylboronic acid pinacol ester is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the amino group is substituted with a dioxaborolane moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

作用機序

Target of Action

3-Aminophenylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is primarily used as a reagent in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boron reagent, donates its organoboron group to a palladium catalyst . This process is facilitated by the presence of a base and occurs after the oxidative addition of an organic halide (or triflate) to the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key process in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This compound has been used as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which are known to inhibit human tumor cells selectively . It has also been used in the functionalization of deuteroporphyrin IX dimethyl ester through Suzuki-Miyaura coupling .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base and a palladium catalyst, which are necessary for the Suzuki-Miyaura coupling reaction . Additionally, the stability of this compound can be affected by the pH of the environment . At physiological pH, the compound is susceptible to hydrolysis, which can limit its stability and efficacy .

生化学分析

Biochemical Properties

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with a variety of enzymes and proteins, facilitating the formation of boron-containing biomolecules. For instance, it can act as a substrate for enzymes involved in boron metabolism, such as boron transporters and boron-binding proteins. The interactions between 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and these biomolecules are primarily based on the formation of covalent bonds between the boron atom and nucleophilic groups present in the active sites of the enzymes .

Cellular Effects

The effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boron atom within the dioxaborolane ring can form covalent bonds with nucleophilic groups in the active sites of enzymes, leading to enzyme inhibition or activation. Furthermore, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression that affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can have lasting effects on cellular function, including alterations in cell growth, differentiation, and metabolism .

Dosage Effects in Animal Models

The effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and efficacy, as well as its impact on metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, transporters such as organic anion transporters and organic cation transporters can facilitate the uptake and distribution of this compound within cells .

Subcellular Localization

The subcellular localization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminophenylboronic acid pinacol ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.

化学反応の分析

Types of Reactions

3-Aminophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted aniline derivatives.

科学的研究の応用

3-Aminophenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

類似化合物との比較

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-Aminophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the dioxaborolane and amino groups allows for versatile applications in various fields, making it a valuable compound in research and industry.

生物活性

3-Aminophenylboronic acid pinacol ester (CAS Number: 210907-84-9) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- Melting Point : 89-94 °C

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 351.2 ± 25.0 °C at 760 mmHg

This compound exhibits its biological activity primarily through its ability to interact with diols, such as sugars, via boronate ester formation. This interaction is crucial for the development of sensors and probes that can detect carbohydrates in biological systems.

Binding Studies

Research indicates that this compound can form stable complexes with various saccharides, which has been utilized in the design of fluorescent probes for glucose detection. The binding affinity and selectivity are influenced by the steric effects and electronic properties of the substituents on the phenyl ring, as demonstrated in studies involving different isomers of aminophenylboronic acids .

1. Glycosidase Inhibition

A significant area of research involves the inhibition of glycosidases, enzymes that play a vital role in carbohydrate metabolism. Studies have shown that derivatives of this compound can inhibit glycosidases with varying potencies:

| Compound | IC (μM) | Selectivity | Target Enzyme |

|---|---|---|---|

| 3-Aminophenylboronic acid ester | 74.7 - 870 | Moderate | Rat intestinal maltase α-glucosidase |

| Tetrachlorinated analogs | Not specified | High | Bovine liver β-glucosidase |

These findings suggest potential therapeutic applications in managing diabetes and other metabolic disorders .

2. Fluorescence Quenching Studies

Fluorescence quenching experiments have demonstrated that 3-aminophenylboronic acid can interact with glucose and quantum dots, leading to static quenching phenomena. The quenching constants observed increase with pH, indicating that the compound's fluorescence properties are sensitive to environmental changes, which can be exploited for biosensing applications .

3. Cancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. In vitro assays revealed that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells:

| Compound | IC (μM) | Cell Line Tested | Selectivity |

|---|---|---|---|

| Borylated benzamide derivatives | Varies | MCF10A (normal) | High |

| Glycosidase inhibitors | Varies | Various cancer lines | Moderate |

These results highlight the potential for developing new anticancer agents based on this compound's structure .

Case Studies

Case Study 1: Interaction with Glucose

A study investigated the interaction between 3-aminophenylboronic acid and glucose using fluorescence spectroscopy. The results indicated a strong correlation between glucose concentration and fluorescence intensity changes, supporting its use as a glucose sensor in clinical diagnostics .

Case Study 2: Boron Neutron Capture Therapy (BNCT)

Research on borylated phthalimides demonstrated that compounds incorporating boron can be effective in BNCT, a targeted cancer treatment modality. The study highlighted how modifications on the phenylboronic acid framework could enhance selectivity towards cancer cells while minimizing effects on healthy tissues .

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIIVIQLHYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370425 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210907-84-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C12H18BNO2 []. From this, the molecular weight can be calculated as 219.09 g/mol.

Q2: The abstract mentions that the amino group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is less pyramidal than in aniline. What might be the reason for this structural difference?

A2: The abstract suggests that the decreased pyramidality of the amino group is likely due to the steric hindrance imposed by the bulky 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring []. This bulky group could force the amino group to adopt a more planar geometry to minimize steric repulsions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。